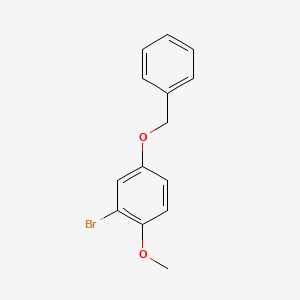
4-(Benzyloxy)-2-bromoanisole
説明
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the synthesis of 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide , 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole , and 4-bromo-1,2-dihydroisoquinolines . These processes typically involve the use of brominating agents and can be guided by the presence of directing groups in the aromatic system. The synthesis of 4-(Benzyloxy)-2-bromoanisole would likely follow similar principles, with the benzyloxy group potentially influencing the regioselectivity of the bromination.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using X-ray diffraction, as demonstrated in the studies of 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide and 4-bromo-N-[4-(dimethylamino)benzylidene]aniline . These structures are stabilized by various intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking. The molecular structure of 4-(Benzyloxy)-2-bromoanisole would similarly be expected to show such interactions, influencing its crystalline form and stability.
Chemical Reactions Analysis
Brominated aromatic compounds are versatile intermediates in organic synthesis. For instance, 2-(2,4-dibromobut-2-enoyl)benzoate is used as a synthon for the synthesis of phthalazin-1(2H)-one and Shihunine . The presence of a bromine atom in 4-(Benzyloxy)-2-bromoanisole would make it a potential candidate for further functionalization through nucleophilic substitution reactions or as a precursor for the formation of bromonium ylides, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be studied using various spectroscopic and computational methods. For example, vibrational spectroscopy and DFT calculations were used to investigate the properties of 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide and 4-bromo-3-nitroanisole . These studies provide information on the electronic properties, such as HOMO-LUMO gaps, and the first-order hyperpolarizability, which is related to the nonlinear optical properties of the compounds. The physical properties, such as melting points and thermodynamic functions, can be determined through thermogravimetric and differential thermal analyses, as seen in the study of benzylideneaniline compounds10. These methods would be applicable to 4-(Benzyloxy)-2-bromoanisole to determine its physical and chemical characteristics.
科学的研究の応用
Methods of Application or Experimental Procedures
The Schiff base ligands are synthesized by a condensation reaction of “4-(Benzyloxy)-2-bromoanisole” with various aminophenol derivatives . The resulting ligands are then used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes .
Results or Outcomes
The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, with IC50 values ranging from 2.98 to 3.89 µM . The complexes also exhibited antimicrobial activities against several bacterial and fungal strains .
2. Synthesis of Novel Chalcones Derivatives
Summary of the Application
“4-(Benzyloxy)-2-bromoanisole” is used in the synthesis of novel chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
Methods of Application or Experimental Procedures
The chalcones derivatives are synthesized by coupling “4-(Benzyloxy)-2-bromoanisole” with aromatic substituted aldehyde . The synthesized compounds are then characterized by various spectroscopic techniques .
Results or Outcomes
The synthesized chalcones derivatives were screened for antimicrobial activity . The results showed that these compounds have potential as antimicrobial agents .
将来の方向性
特性
IUPAC Name |
2-bromo-1-methoxy-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKJUKBATSWDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508217 | |
| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-bromoanisole | |
CAS RN |
79352-65-1 | |
| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

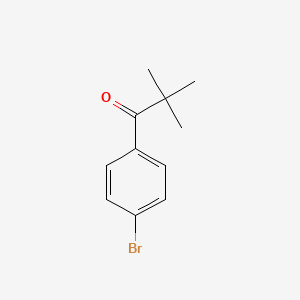
acetic acid](/img/structure/B1281462.png)
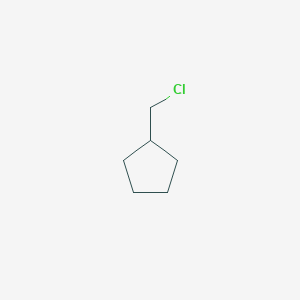
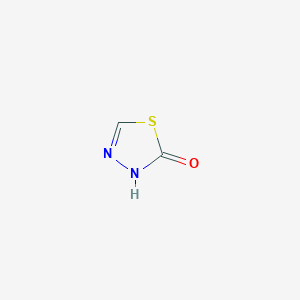
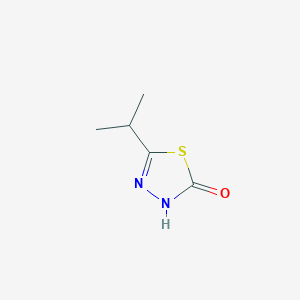
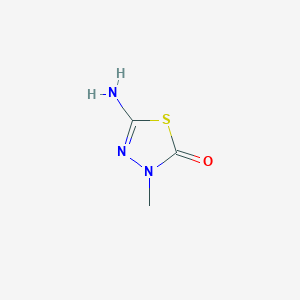

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)
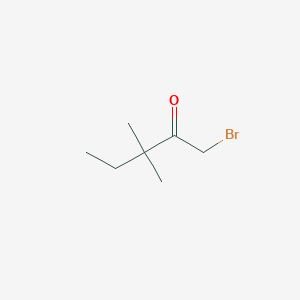
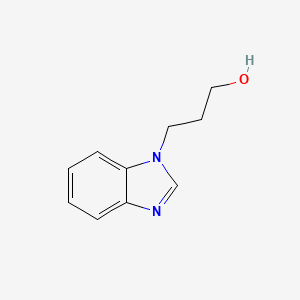
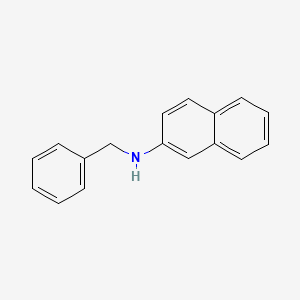
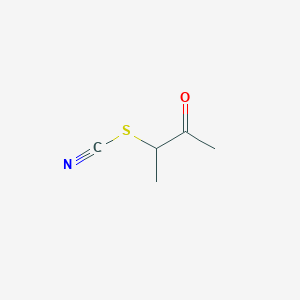
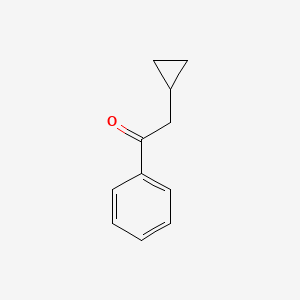
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)